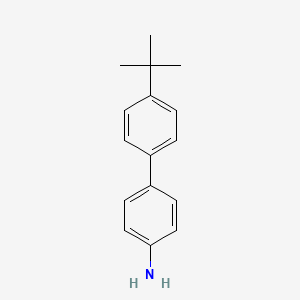

4-(4-tert-Butylphenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMMXMPHCYRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602501 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-71-2 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-tert-Butylphenyl)aniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-tert-Butylphenyl)aniline, a valuable research intermediate, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance.[1]

Reaction Overview

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, two primary routes are feasible: the reaction of 4-tert-butylaniline with a 4-tert-butylphenyl halide or the coupling of aniline with a 4-tert-butylphenyl halide. This guide will focus on a representative procedure analogous to the synthesis of symmetrically and unsymmetrically substituted diarylamines, which is a common application of this methodology.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[2]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[2]

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

The choice of an appropriate phosphine ligand is critical to promote the desired reductive elimination and suppress potential side reactions, such as β-hydride elimination.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Methoxytriphenylamine[4]

This protocol details the coupling of an aryl chloride with a diarylamine.

Materials:

-

4-Chloroanisole

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄)

-

Sodium tert-Butoxide (NaOtBu)

-

Toluene, degassed

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

-

Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

-

Filter the suspension and dry the filtrate over anhydrous sodium sulfate, then concentrate under reduced pressure.

-

Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the product.

-

Further purification can be achieved by recrystallization from hexane.

Protocol 2: Nickel-Catalyzed Synthesis of N-(4-Methoxyphenyl)-2,5-dimethylaniline[5]

This protocol provides an alternative using a nickel catalyst.

Materials:

-

2-Chloro-p-xylene

-

p-Anisidine

-

Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) (Ni(tBustb)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium tert-Butoxide (NaOtBu)

-

Toluene, dehydrated

-

Ethyl acetate

-

Celite®

-

Anhydrous sodium sulfate

Procedure:

-

In a glove box, weigh and seal Ni(tBustb)₃ (23 mg, 0.024 mmol, 2.5 mol%), NaOtBu (128 mg, 1.33 mmol, 1.35 eq.), and dppf (27 mg, 0.049 mmol, 5.0 mol%).

-

To this, add a solution of 2-chloro-p-xylene (141 mg, 0.983 mmol) and p-anisidine (145 mg, 1.18 mmol, 1.2 eq.) in dehydrated toluene (2 mL).

-

Stir the reaction mixture for 24 hours at 100 °C.

-

Filter the reaction mixture through Celite® and dilute the filtrate with ethyl acetate (15 mL).

-

Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (ethyl acetate:hexane = 1:25).

Data Presentation

The following tables summarize typical reaction parameters for Buchwald-Hartwig aminations, which can be used as a starting point for the synthesis of this compound.

Table 1: Typical Palladium-Based Catalyst Systems

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |

Table 2: Alternative Catalyst Systems

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Ni(tBustb)₃ | dppf | NaOtBu | Toluene | 100 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100[4] |

Table 3: Reactant Ratios and Expected Outcomes for Analogous Reactions

| Aryl Halide (eq.) | Amine (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Yield (%) | Reference |

| 1.05 | 1.0 | 1 (Pd) | 2 | 2.2 | 65 | |

| 1.0 | 1.2 | 2.5 (Ni) | 5.0 | 1.35 | 75 |

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The provided protocols for analogous transformations offer a solid foundation for the development of a specific and optimized procedure for the target molecule. Researchers should consider screening various conditions, as summarized in the data tables, to identify the optimal parameters for their specific needs.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-tert-Butylphenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-tert-Butylphenyl)aniline. Due to the limited availability of a complete public dataset for this specific compound, this guide presents the available mass spectrometry data for this compound and detailed spectroscopic data for the closely related compound, 4-tert-butylaniline, for reference. This guide also includes detailed experimental protocols for the discussed spectroscopic techniques and a visual workflow of the characterization process.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide focuses on the key spectroscopic methods used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Major Fragment (m/z) | 210 |

Source: SpectraBase

Spectroscopic Data of 4-tert-Butylaniline (Reference Compound)

Due to the absence of publicly available FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR data for this compound, the data for the structurally similar compound, 4-tert-butylaniline, is presented below for reference. It is crucial to note that 4-tert-butylaniline lacks the second phenyl group present in the target compound.

Table 2: FT-IR Data for 4-tert-Butylaniline

| Wavenumber (cm⁻¹) | Assignment |

| 3435, 3350 | N-H stretching (primary amine) |

| 3050-3020 | Aromatic C-H stretching |

| 2960-2870 | Aliphatic C-H stretching (tert-butyl) |

| 1620 | N-H bending (scissoring) |

| 1510, 1460 | Aromatic C=C stretching |

| 825 | para-disubstituted C-H bending |

Table 3: ¹H NMR Data for 4-tert-Butylaniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 | d | 2H | Aromatic H (ortho to tert-butyl) |

| 6.65 | d | 2H | Aromatic H (ortho to NH₂) |

| 3.55 | s | 2H | NH₂ |

| 1.28 | s | 9H | tert-butyl H |

Solvent: CDCl₃

Table 4: ¹³C NMR Data for 4-tert-Butylaniline

| Chemical Shift (ppm) | Assignment |

| 144.0 | C-NH₂ |

| 142.8 | C-tert-butyl |

| 126.0 | Aromatic CH (ortho to tert-butyl) |

| 114.8 | Aromatic CH (ortho to NH₂) |

| 34.0 | Quaternary C (tert-butyl) |

| 31.5 | CH₃ (tert-butyl) |

Solvent: CDCl₃

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: A background spectrum of the KBr pellet without the sample is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest (typically 200-800 nm) is chosen. Ethanol or cyclohexane are common choices for aromatic compounds.

-

Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up for at least 30 minutes to stabilize the lamp source.

-

Baseline Correction: A cuvette filled with the pure solvent is placed in the sample holder, and a baseline spectrum is recorded.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Tuning and Shimming: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or through a gas chromatograph (GC-MS). For a solid sample, it is typically dissolved in a volatile solvent.

-

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common ionization technique for relatively small organic molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

Technical Guide: ¹H and ¹³C NMR Spectroscopy of 4-(4-tert-Butylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(4-tert-butylphenyl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted values derived from the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for the identification and characterization of this and related molecular structures.

Molecular Structure and NMR Active Nuclei

The structure of this compound, also known as 4'-tert-butyl-[1,1'-biphenyl]-4-amine, possesses several magnetically active nuclei that give rise to distinct signals in NMR spectroscopy. The key nuclei for structural elucidation are the protons (¹H) and carbon-13 (¹³C) isotopes.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons of the two phenyl rings, the amine protons, and the protons of the tert-butyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet | N/A | 9H |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | N/A | 2H |

| H-3', H-5' (meta to biphenyl on aniline ring) | 6.7 - 6.9 | Doublet | ~8.0 | 2H |

| H-2', H-6' (ortho to biphenyl on aniline ring) | 7.2 - 7.4 | Doublet | ~8.0 | 2H |

| H-3, H-5 (meta to tert-butyl group) | 7.3 - 7.5 | Doublet | ~8.5 | 2H |

| H-2, H-6 (ortho to tert-butyl group) | 7.4 - 7.6 | Doublet | ~8.5 | 2H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to symmetry, some carbon atoms are chemically equivalent and will produce a single signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~31.5 |

| -C(C H₃)₃ | ~34.5 |

| C-3', C-5' | ~115 - 117 |

| C-2', C-6' | ~127 - 129 |

| C-3, C-5 | ~126 - 128 |

| C-2, C-6 | ~128 - 130 |

| C-1' | ~130 - 132 |

| C-4' | ~145 - 147 |

| C-1 | ~138 - 140 |

| C-4 | ~148 - 150 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2-5 seconds.

-

4.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

Disclaimer: The NMR data presented in this guide are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the specific experimental conditions, including the solvent, concentration, and temperature. This guide should be used as a reference and for comparison with experimentally obtained data.

Mass Spectrometry of 4-(4-tert-Butylphenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-tert-Butylphenyl)aniline. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related molecules. Detailed experimental protocols for the analysis of aromatic amines by Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Predicted Mass Spectrum Data

The quantitative data presented below is predicted based on the fragmentation patterns of analogous compounds, such as 4-tert-butylaniline and other substituted biphenyl derivatives. The molecular weight of this compound (C₁₆H₁₉N) is 225.33 g/mol . The electron ionization (EI) mass spectrum is expected to be characterized by a prominent molecular ion peak and key fragments resulting from the cleavage of the tert-butyl group and the biphenyl structure.

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Intensity | Notes |

| 225 | [C₁₆H₁₉N]⁺• | High | Molecular Ion (M⁺•) |

| 210 | [M - CH₃]⁺ | Very High (likely Base Peak) | Loss of a methyl radical from the tert-butyl group. |

| 195 | [M - 2CH₃]⁺ | Low to Medium | Subsequent loss of a second methyl radical. |

| 168 | [M - C₄H₉]⁺ | Medium | Loss of the entire tert-butyl group. |

| 152 | [C₁₂H₈]⁺• | Low | Biphenyl radical cation from cleavage of the C-N bond. |

| 115 | [C₉H₇]⁺ | Low | Further fragmentation of the biphenyl core. |

| 91 | [C₇H₇]⁺ | Low | Tropylium ion, a common fragment in aromatic compounds. |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to follow logical pathways characteristic of aromatic amines and compounds with tert-butyl substituents. The primary fragmentation event is the loss of a methyl radical to form a stable benzylic cation.

Caption: Predicted primary fragmentation of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Standards: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Derivatization (Optional): For certain applications requiring enhanced volatility or chromatographic performance, derivatization of the amine group can be performed. A common method involves acylation with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA). To the dried sample extract, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following workflow outlines the general steps for GC-MS analysis.

Caption: General workflow for GC-MS analysis of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp 1: 15°C/min to 250°C, hold for 2 minutes

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Scan Mode: Full Scan

-

Scan Range: m/z 40-450

Conclusion

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)aniline and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-tert-Butylphenyl)aniline, a compound of interest in various fields of chemical research and development. Due to the potential for nomenclatural ambiguity, this guide also details the properties of several closely related isomers and derivatives, including Bis(4-tert-butylphenyl)amine, N-(4-tert-butylphenyl)aniline, and 4-tert-butylaniline. The document presents quantitative data in structured tables, details experimental protocols for synthesis, and includes visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature Clarification

The nomenclature "this compound" most precisely refers to 4'-tert-Butyl-[1,1'-biphenyl]-4-amine (CAS No. 5728-71-2). In this structure, a 4-tert-butylphenyl group is attached at the 4-position of an aniline molecule, forming a biphenyl core. However, the name can be misinterpreted. To provide a comprehensive resource, this guide will focus on the principal compound, 4'-tert-Butyl-[1,1'-biphenyl]-4-amine, and will also present a comparative analysis of the following related compounds:

-

Bis(4-tert-butylphenyl)amine (also known as 4,4'-Di-tert-butyldiphenylamine; CAS No. 4627-22-9)

-

N-(4-tert-butylphenyl)aniline (CAS No. 4496-49-5)

-

4-tert-Butylaniline (CAS No. 769-92-6)

Understanding the distinct properties of these structurally similar molecules is crucial for their correct application in research and synthesis.

Physical and Chemical Properties

The physical and chemical properties of these compounds are summarized below. These properties are critical for designing experiments, understanding reactivity, and ensuring safe handling.

4'-tert-Butyl-[1,1'-biphenyl]-4-amine

Table 1: Physical and Chemical Properties of 4'-tert-Butyl-[1,1'-biphenyl]-4-amine

| Property | Value | Reference |

| CAS Number | 5728-71-2 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [2] |

| Molecular Weight | 225.33 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | 95% | [2] |

Bis(4-tert-butylphenyl)amine

Table 2: Physical and Chemical Properties of Bis(4-tert-butylphenyl)amine

| Property | Value | Reference |

| CAS Number | 4627-22-9 | [3][4] |

| Synonyms | 4,4'-Di-tert-butyldiphenylamine | [3] |

| Molecular Formula | C₂₀H₂₇N | [4] |

| Molecular Weight | 281.44 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 107 °C | [4] |

| Boiling Point | 195 °C at 3 mmHg | |

| Solubility | Soluble in toluene |

N-(4-tert-butylphenyl)aniline

Table 3: Physical and Chemical Properties of N-(4-tert-butylphenyl)aniline

| Property | Value | Reference |

| CAS Number | 4496-49-5 | [5][6] |

| Synonyms | 4-tert-Butyldiphenylamine | [5] |

| Molecular Formula | C₁₆H₁₉N | [5] |

| Molecular Weight | 225.33 g/mol | [5] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 66 - 67 °C | [5] |

| Boiling Point | 338.653 °C at 760 mmHg | [6] |

| Density | 1.014 g/cm³ | [5] |

| Solubility | Slightly soluble in chloroform and methanol | [5] |

4-tert-Butylaniline

Table 4: Physical and Chemical Properties of 4-tert-Butylaniline

| Property | Value | Reference |

| CAS Number | 769-92-6 | [7] |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 15-16 °C | [8] |

| Boiling Point | 90-93 °C at 3 mmHg | [8] |

| Density | 0.937 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.538 | [8] |

| Solubility | Insoluble in water | [8] |

Spectral Data Analysis

Spectroscopic data is essential for the identification and characterization of these compounds.

Infrared (IR) Spectroscopy

-

Primary Amines (e.g., 4'-tert-Butyl-[1,1'-biphenyl]-4-amine and 4-tert-Butylaniline): Expect two N-H stretching bands in the region of 3400-3250 cm⁻¹. Aromatic C-N stretching is typically observed around 1335-1250 cm⁻¹. The spectra will also show characteristic peaks for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching in the aromatic ring (1600-1450 cm⁻¹).[9]

-

Secondary Amines (e.g., Bis(4-tert-butylphenyl)amine and N-(4-tert-butylphenyl)aniline): A single, weaker N-H stretching band is expected in the 3400-3250 cm⁻¹ region.[9] The aromatic C-N stretch will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

tert-Butyl Group: A sharp singlet integrating to 9 protons will be present around 1.3 ppm.

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (typically 6.5-8.0 ppm). The specific splitting patterns will depend on the substitution of the phenyl rings.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration-dependent and can vary over a wide range. For primary amines, this signal integrates to 2 protons, while for secondary amines, it integrates to 1 proton.

-

-

¹³C NMR:

-

tert-Butyl Group: Two characteristic signals will be present: one for the quaternary carbon around 34 ppm and one for the methyl carbons around 31 ppm.

-

Aromatic Carbons: Multiple signals will appear in the aromatic region (typically 110-150 ppm). The carbon attached to the nitrogen atom (C-N) will be shifted downfield.

-

Mass Spectrometry

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom (the Nitrogen Rule).[10] Common fragmentation patterns for these compounds include the loss of a methyl group (M-15) from the tert-butyl group, leading to a stable tertiary carbocation, and cleavage adjacent to the C-N bond.[10]

Experimental Protocols

The synthesis of substituted anilines can be achieved through various methods. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of aryl amines from aryl halides and amines.

Reaction Scheme:

Ar-X + R₂NH ---(Pd catalyst, Ligand, Base)---> Ar-NR₂

-

Ar-X: Aryl halide (e.g., 4-bromo-4'-tert-butylbiphenyl)

-

R₂NH: Amine (e.g., ammonia or another amine)

-

Pd catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add the aryl halide and the amine to the reaction vessel, followed by the anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to 24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted aniline.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound and related compounds.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Caption: Standard workflow for compound characterization.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in organic synthesis.[8] Their applications span various industries, including:

-

Pharmaceuticals: Arylamines are prevalent structural motifs in a wide array of therapeutic agents. The synthesis of novel substituted anilines is a key step in the discovery of new drug candidates.[8]

-

Polymers and Materials Science: These compounds can be used as monomers for the synthesis of high-performance polymers and as antioxidants or stabilizers in plastics and lubricants.[11]

-

Dyes and Pigments: The anilino group is a classic chromophore, and its derivatives are used in the manufacturing of a variety of dyes.

The specific applications of this compound and its related compounds are often proprietary or described in patent literature. However, their structural features suggest potential use as intermediates in the synthesis of complex organic molecules for the above-mentioned fields.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine and its structurally related compounds. By presenting a clear comparison of their properties, along with generalized experimental protocols and conceptual workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The provided data and methodologies will aid in the design of new synthetic routes and the characterization of novel compounds based on the substituted aniline scaffold. Further experimental investigation is recommended to fully elucidate the properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine.

References

- 1. 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | CAS#:5728-71-2 | Chemsrc [chemsrc.com]

- 2. 4′-tert-Butyl[1,1′-biphenyl]-4-amine | CymitQuimica [cymitquimica.com]

- 3. Bis(4-(tert-butyl)phenyl)amine | 4627-22-9 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]

- 8. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CAS 4496-49-5: 4-tert-Butyldiphenylamine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Solubility of 4-(4-tert-Butylphenyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-tert-Butylphenyl)aniline (also known as N-(4-tert-butylphenyl)aniline or 4-tert-butyldiphenylamine). Understanding the solubility of this compound is critical for its application in various research and development fields, particularly in drug discovery and materials science, where it serves as a key building block. Solubility data informs decisions on solvent selection for synthesis, purification, formulation, and biological screening.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates existing qualitative information and provides a detailed experimental framework for its systematic determination.

Physicochemical Properties and Qualitative Solubility

This compound is a solid, nonpolar aromatic amine. The presence of the bulky, lipophilic tert-butyl group and the diphenylamine core structure suggests a general preference for solubility in nonpolar organic solvents.[1] Limited available data indicates that it is slightly soluble in solvents like chloroform, methanol, and DMSO.[2][3]

For a structurally similar compound, 4,4'-Di-tert-butyldiphenylamine, the water solubility has been reported as extremely low, in the range of 1.6 x 10⁻⁴ g/L at 25°C, which reinforces the hydrophobic nature of this class of compounds.[4]

Table 1: Summary of Known and Expected Solubility for this compound

The following table summarizes the available qualitative solubility data and provides a template for recording experimentally determined quantitative values.

| Solvent | Solvent Polarity (Index) | Qualitative Solubility | Quantitative Solubility (g/L) at 25°C |

| Water | 10.2 | Very Low / Insoluble | Data not available (Est. <0.001[4]) |

| Methanol | 6.6 | Slightly Soluble[2] | Requires experimental determination |

| Ethanol | 5.2 | Requires experimental determination | Requires experimental determination |

| Acetone | 5.1 | Requires experimental determination | Requires experimental determination |

| Dichloromethane | 3.4 | Requires experimental determination | Requires experimental determination |

| Chloroform | 4.4 | Slightly Soluble[2][3] | Requires experimental determination |

| Ethyl Acetate | 4.3 | Requires experimental determination | Requires experimental determination |

| Tetrahydrofuran (THF) | 4.2 | Requires experimental determination | Requires experimental determination |

| Toluene | 2.4 | Expected to be soluble | Requires experimental determination |

| Hexane | 0.0 | Expected to be soluble | Requires experimental determination |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble[3] | Requires experimental determination |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized protocol for determining the equilibrium solubility of this compound is presented below. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

-

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is recommended (e.g., 10-20 mg).

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved particles, two methods can be used:

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid adsorption effects.

-

Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 10,000 g for 10 minutes) and carefully collect the clear supernatant.[5]

-

-

Sample Dilution: Accurately dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

Analytical Method (HPLC Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., ~254 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

Calculation

The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor.

Solubility (g/L) = Concentration from Calibration Curve (g/L) × Dilution Factor

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its expected solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Relationship between Structure and Expected Solubility.

References

- 1. 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline | Benchchem [benchchem.com]

- 2. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 3. 4,4'-DI-TERT-BUTYLDIPHENYLAMINE|4627-22-9|lookchem [lookchem.com]

- 4. 4,4'-Di-tert-butyldiphenylamine | CAS#:4627-22-9 | Chemsrc [chemsrc.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(4-tert-Butylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)aniline, also known as 4-tert-Butyl-N-phenylaniline, is an aromatic amine characterized by a phenyl group and a 4-tert-butylphenyl group attached to a central nitrogen atom. Its molecular structure, featuring bulky tert-butyl groups, imparts significant steric hindrance, which is often associated with enhanced thermal stability and resistance to oxidation. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound and structurally related compounds. Due to the limited availability of public data on the specific thermal analysis of this compound, this report also includes data from analogous sterically hindered diphenylamines to provide a substantive understanding of its expected thermal behavior. This information is critical for its application in fields such as organic electronics, polymer stabilization, and as an antioxidant in various industrial formulations where materials are subjected to high temperatures.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 4496-49-5 | |

| Molecular Formula | C₁₆H₁₉N | |

| Molecular Weight | 225.33 g/mol | |

| Melting Point | 66 - 67 °C | |

| Appearance | White to Pale Yellow Solid |

Thermal Stability Analysis

Thermal stability is a critical parameter for materials used in high-temperature applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Table 1: TGA Data for Structurally Similar Hindered Amines (Illustrative)

| Compound | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_max) (°C) | Residual Mass at 600 °C (%) | Atmosphere |

| 4,4'-bis(α,α-dimethylbenzyl)diphenylamine | ~350 | ~380 | < 10 | Nitrogen |

| This compound (Expected) | ~300 - 350 | ~350 - 400 | < 15 | Nitrogen |

Note: The data for this compound is an educated estimation based on the behavior of similar compounds and requires experimental verification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, glass transitions, and decomposition events. For this compound, a sharp endothermic peak corresponding to its melting point would be expected, followed by an exothermic or endothermic event at higher temperatures indicating decomposition.

Table 2: DSC Data for this compound (Expected)

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Comments |

| Melting | 66 - 70 | (Endothermic) | Corresponds to the solid-to-liquid phase transition. |

| Decomposition | > 300 | (Exo- or Endothermic) | Onset of thermal degradation. |

Degradation Profile

The degradation of aromatic amines can proceed through various mechanisms, including C-N bond cleavage, oxidation of the amino group, and reactions involving the aromatic rings. The presence of the tert-butyl group can influence the degradation pathway.

Potential Degradation Pathways

At elevated temperatures, the primary degradation pathways for this compound are expected to involve:

-

C-N Bond Scission: Cleavage of the bond between the nitrogen atom and one of the phenyl rings, leading to the formation of aniline and tert-butylbenzene radicals.

-

Tert-Butyl Group Elimination: The tert-butyl group may be eliminated as isobutylene, a common thermal decomposition pathway for tert-butyl substituted aromatic compounds.

-

Oxidative Degradation: In the presence of oxygen, the amine group can be oxidized, leading to the formation of nitroso, nitro, and other oxidized aromatic species. The phenyl rings can also undergo oxidative coupling.

dot

Caption: Potential degradation pathways of this compound.

Identification of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Table 3: Expected Degradation Products from Py-GC-MS Analysis

| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |

| Early Eluting | Isobutylene | 56, 41 |

| Aniline | 93, 66, 65 | |

| tert-Butylbenzene | 134, 119 | |

| Later Eluting | This compound (unreacted) | 225, 210 |

| Biphenyl derivatives | (various) | |

| Higher molecular weight oligomers | (various) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to fully characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is accurately weighed into an aluminum or ceramic pan.

-

Atmosphere: High purity nitrogen or dry air, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the onset of decomposition, the temperature of maximum weight loss rate, and the percentage of weight loss at different temperatures.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting and decomposition. The peak temperatures and enthalpies of these transitions are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount (0.1-0.5 mg) of this compound is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C.

-

Pyrolysis Time: 10 seconds.

-

Interface Temperature: 300 °C.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min, and held for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

Data Analysis: The total ion chromatogram is analyzed to separate the degradation products. The mass spectrum of each peak is compared with a mass spectral library (e.g., NIST) for identification.

dot

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound is expected to exhibit high thermal stability due to its sterically hindered diarylamine structure. While direct experimental data is limited, analysis of analogous compounds suggests that its decomposition is likely to occur at temperatures above 300 °C. The primary degradation pathways are anticipated to involve C-N bond cleavage and elimination of the tert-butyl group, yielding smaller aromatic and aliphatic fragments. For applications where this compound will be subjected to high thermal stress, it is imperative to conduct detailed thermal analysis using the protocols outlined in this guide to obtain precise data on its stability limits and degradation profile. This will ensure its reliable performance and the safety of the end-use products.

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)aniline and Related Bioactive Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-tert-Butylphenyl)aniline, including its chemical identity and properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the experimental protocols, biological activities, and mechanisms of action of structurally related compounds. This information is intended to provide a valuable contextual understanding for researchers in drug discovery and development.

Chemical Identification and Properties of this compound

The compound this compound is identified by the following CAS number and IUPAC name.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | TCI |

| Melting Point | 66 - 67°C | ChemicalBook |

| Boiling Point | 338.653°C at 760 mmHg | Alfa Chemistry |

| Density | 1.014 g/cm³ | Alfa Chemistry |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook |

Synthesis Protocols

A general laboratory procedure for the synthesis of a related compound, 4-butylaniline, is provided below.

General Procedure for C-H Amination of Secondary Alcohols:

This protocol describes the synthesis of 4-butylaniline from 1-(4-butylphenyl)ethanol.

-

A 20 ml vial equipped with a magnetic stirring bar is charged with the secondary alcohol (0.3 mmol, 1 equivalent), NaN₃ (0.75 mmol, 2.5 equivalents), n-hexane (1.0 ml, 0.3 M), and trifluoroacetic acid (TFA) (5.4 mmol, 18 equivalents) or a mixture of TFA (3.6 mmol, 12 equivalents) and MeSO₃H (1.8 mmol, 6 equivalents).[3]

-

The vial is sealed and stirred under air at 40°C for 4 hours.[3]

-

Upon completion, the reaction mixture is quenched with 2 M NaOH (5 ml) and extracted with ethyl acetate (5 x 2 ml).[3]

-

The combined organic phases are washed with brine and dried over Na₂SO₄.[3]

-

The mixture is then concentrated and purified by flash chromatography on a short silica gel column to yield the product.[3]

Biological Activity and Signaling Pathways of Related Compounds

Extensive research on the specific biological activity of 4-tert-butyl-N-phenylaniline is limited. However, studies on structurally similar molecules provide insight into the potential therapeutic applications of this class of compounds.

A structurally related compound, 4-tert-butylphenyl salicylate (4-TBPS), has demonstrated significant anti-inflammatory properties.[4][5] Research has shown that 4-TBPS can inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Quantitative Data on the Anti-inflammatory Effects of 4-TBPS:

| Biomarker | Effect of 4-TBPS | Concentration Range | Source |

| Nitric Oxide (NO) Production | Decreased | 1 - 15 µg/ml | [4][5] |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Reduced | 1 - 15 µg/ml | [4][5] |

| Cyclooxygenase-2 (COX-2) Expression | Reduced | 1 - 15 µg/ml | [4][5] |

| Tumor Necrosis Factor-α (TNF-α) Production | Inhibited | 1 - 15 µg/ml | [4][5] |

| Interleukin-1β (IL-1β) Production | Inhibited | 1 - 15 µg/ml | [4][5] |

| Interleukin-6 (IL-6) Production | Inhibited | 1 - 15 µg/ml | [4][5] |

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of 4-TBPS are mediated through the downregulation of the NF-κB signaling pathway.[4][5] 4-TBPS inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of IκBα.[4] This action effectively keeps NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

References

- 1. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1132810C - Process for synthesizing P-tert-butyl phenylamine - Google Patents [patents.google.com]

- 3. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Discovering Novel Derivatives of 4-(4-tert-Butylphenyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of novel derivatives based on the 4-(4-tert-Butylphenyl)aniline core structure. This document outlines synthetic methodologies, experimental protocols for biological evaluation, and presents key quantitative data for representative analogue classes. Furthermore, it visualizes experimental workflows and relevant biological signaling pathways to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds, particularly in the realm of oncology.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the bulky tert-butyl group can enhance lipophilicity and modulate pharmacokinetic properties, while the aniline moiety provides a versatile handle for a wide array of chemical modifications. This guide explores the synthesis and evaluation of various derivatives, including quinazolines, urea/thiourea analogues, and Schiff bases, highlighting their potential as anticancer agents.

Synthetic Strategies and Experimental Protocols

The synthesis of novel derivatives of this compound can be achieved through several established chemical transformations. Below are detailed protocols for the synthesis of the parent compound and its subsequent derivatization.

Synthesis of the Core Moiety: this compound

A common route to synthesize the core this compound involves the reduction of a nitro-intermediate.

Experimental Protocol: Synthesis of 4-tert-Butylaniline

-

Reaction: A nitro aryl compound (e.g., 1-tert-butyl-4-nitrobenzene) (4.06 mmol) is stirred in the presence of a catalyst such as CPIP (50 mg) in ethanol (20 ml) under a hydrogen atmosphere for 6 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the catalyst is recovered by filtration. The ethanol is removed by distillation to isolate the amino aryl product.

Synthesis of Novel Derivatives

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated derivatives.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a ligand (e.g., XPhos, 4 mol %), a base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and an aryl halide (1.2 equiv).

-

Solvent and Reaction Conditions: Anhydrous toluene is added, and the vial is sealed and heated to 100 °C for 12-24 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Urea and thiourea moieties are frequently incorporated into bioactive molecules to enhance hydrogen bonding interactions with biological targets.

Experimental Protocol: Synthesis of Urea/Thiourea Derivatives

-

Reaction: To a solution of this compound (1 mmol) in a suitable solvent such as acetonitrile, an equimolar amount of a substituted isocyanate or isothiocyanate is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold solvent, and dried to afford the desired urea or thiourea derivative.

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Reaction: A solution of this compound (1 mmol) in ethanol is treated with an equimolar amount of a substituted aldehyde (e.g., salicylaldehyde).

-

Catalyst and Reaction Conditions: A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.

Biological Evaluation

The anticancer potential of the synthesized derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.[1][2][3][4]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative aniline derivatives, demonstrating the potential of these scaffolds.

Table 1: Anticancer Activity of Novel 4-Anilinoquinazoline Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 30 | A431 (Skin Carcinoma) | 3.5 | [2] |

| 33 | A431 (Skin Carcinoma) | 3.0 | [2] |

| 11 | MCF-7 (Breast Cancer) | 31 | [1] |

| 11 | MDA-MB-468 (Breast Cancer) | 50 | [1] |

| 6 | MCF-7 (Breast Cancer) | Minimum IC₅₀ value in the series | [1] |

| 19 | EGFR Kinase | 0.0121 | [5] |

| 20 | EGFR Kinase | 0.0136 | [5] |

Table 2: Anticancer Activity of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| L1 | Liver, Breast, Lung, Prostate, Kidney, Brain Cancers | Better cytotoxicity than cisplatin | [6] |

| L1Pt | Liver, Breast, Lung, Prostate, Kidney, Brain Cancers | Better cytotoxicity than cisplatin | [6] |

Table 3: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 4a | MDA-MB-231 (Breast Cancer) | 0.11 | [7][8] |

| 4d | MDA-MB-231 (Breast Cancer) | 0.18 | [7][8] |

| 4f | MDA-MB-231 (Breast Cancer) | 1.94 | [7][8] |

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of novel derivatives.

Representative Signaling Pathway: EGFR Inhibition

Many anilinoquinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel small molecules with significant therapeutic potential, particularly in oncology. The synthetic routes outlined in this guide are adaptable for the creation of diverse chemical libraries. The biological evaluation protocols, centered around cytotoxicity screening, offer a robust method for identifying lead compounds. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent derivatives to guide further optimization and preclinical development. The exploration of structure-activity relationships will be crucial in designing next-generation compounds with improved efficacy and safety profiles.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-(4-tert-Butylphenyl)aniline's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of 4-(4-tert-Butylphenyl)aniline. While direct, in-depth theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational and experimental methodologies used for analogous aromatic amines. By presenting a framework based on studies of structurally similar compounds, this guide serves as a valuable resource for researchers investigating the properties and potential applications of this compound and related molecules in fields such as organic electronics and medicinal chemistry.

Introduction to this compound

This compound is a derivative of diphenylamine, characterized by a tert-butyl group on one of the phenyl rings. This substitution is expected to influence the molecule's electronic properties, solubility, and steric hindrance, which are critical factors in its potential applications. The tert-butyl group, being an electron-donating group, can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the electronic structure is paramount for predicting its behavior as a potential hole-transporting material in organic light-emitting diodes (OLEDs) or perovskite solar cells, or its interaction with biological targets in drug development.[1][2]

Theoretical Studies on Electronic Structure

The electronic properties of aromatic amines like this compound are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.[1][3] These calculations provide valuable insights into the molecule's geometry, electronic distribution, and orbital energies.

Computational Methodology

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

Detailed Methodological Steps:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties Calculation: Using the optimized geometry, a single-point energy calculation is carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. This step yields crucial data such as the HOMO and LUMO energies.

-

Analysis of Electronic Descriptors: From the calculated HOMO and LUMO energies, several important electronic descriptors can be derived.

Key Electronic Properties

The following table summarizes the key electronic properties that would be determined from DFT calculations. The values presented are hypothetical and based on trends observed in similar diphenylamine derivatives.

| Property | Symbol | Formula | Expected Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -5.2 to -5.5 | Relates to the ionization potential and electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.8 to -2.1 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 3.1 to 3.7 | Indicates chemical reactivity and electronic excitation energy. |

| Ionization Potential | IP | -EHOMO | ~ 5.2 to 5.5 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | ~ 1.8 to 2.1 | Energy released upon gaining an electron. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.5 to 3.8 | Tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 1.55 to 1.85 | Resistance to change in electron distribution. |

Synthesis and Characterization

Proposed Synthesis Protocol

A potential method for synthesizing this compound is the palladium-catalyzed cross-coupling of 4-tert-butylaniline with bromobenzene or 4-bromo-tert-butylbenzene with aniline.

Experimental Steps:

-

Reaction Setup: In a glovebox, a Schlenk flask is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Addition of Reactants: 4-tert-Butylaniline and bromobenzene are added to the flask, followed by an anhydrous solvent such as toluene.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, typically several hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the organic layer is extracted. The crude product is then purified using column chromatography.

Characterization Techniques

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Purpose | Expected Observations |

| 1H NMR | To determine the number and environment of protons. | Signals corresponding to the aromatic protons and the tert-butyl group protons. |

| 13C NMR | To determine the number and environment of carbon atoms. | Signals for the aromatic carbons and the carbons of the tert-butyl group. |

| FT-IR | To identify functional groups. | Characteristic N-H stretching and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the mass of C16H19N. |

| UV-Vis Spectroscopy | To study the electronic transitions. | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings. |

Conclusion

This technical guide provides a foundational understanding of the theoretical and experimental approaches for studying the electronic structure of this compound. While specific research on this molecule is limited, the methodologies outlined, based on studies of analogous compounds, offer a robust framework for future investigations. The combination of computational modeling and experimental synthesis and characterization will be crucial in elucidating the properties of this molecule and unlocking its potential in various scientific and technological applications. Researchers are encouraged to use this guide as a starting point for their own in-depth studies.

References

- 1. Diphenylamine-based hole-transporting materials for excessive-overall performance perovskite solar cells: Insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 3. iris.cnr.it [iris.cnr.it]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Sterically Hindered Anilines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of sterically hindered anilines. This challenging transformation is critical in synthesizing complex molecules, particularly in pharmaceutical and materials science research. The protocols and data presented herein offer a guide to overcoming the steric challenges associated with bulky aniline substrates.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[1] However, the coupling of sterically hindered anilines, such as those with ortho-substituents, presents a significant challenge due to the steric clash around the nitrogen atom, which can impede catalyst coordination and subsequent reductive elimination. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these limitations, enabling the efficient coupling of a wide range of sterically demanding anilines with various aryl halides.[2]

This document outlines optimized protocols and presents comparative data for the Buchwald-Hartwig amination of sterically hindered anilines, focusing on the selection of appropriate catalysts, ligands, bases, and reaction conditions.

Catalytic Cycle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. For sterically hindered substrates, each of these steps can be challenging. The use of bulky, electron-rich monophosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig research groups, is crucial. These ligands promote the formation of monoligated palladium species, which are more reactive and less sterically encumbered, facilitating the coupling of bulky substrates.[2][3]

The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the deprotonation of the hindered amine-palladium complex.[4]

Experimental Protocols